molecular formula C10H14IN3O B2986035 4-(5-Iodo-2,6-dimethylpyrimidin-4-yl)morpholine CAS No. 860650-00-6

4-(5-Iodo-2,6-dimethylpyrimidin-4-yl)morpholine

Cat. No.: B2986035
CAS No.: 860650-00-6
M. Wt: 319.146
InChI Key: WGHPHRMYGUDLOS-UHFFFAOYSA-N
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Description

4-(5-Iodo-2,6-dimethylpyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C10H14IN3O and a molecular weight of 319.14 g/mol. This compound is characterized by the presence of an iodine atom, two methyl groups, and a morpholine ring attached to a pyrimidine core. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(5-Iodo-2,6-dimethylpyrimidin-4-yl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Safety and Hazards

According to the safety data sheet, this compound is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to not eat, drink or smoke when using this product . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of iodine or iodinating agents, solvents like acetonitrile or dichloromethane, and catalysts such as copper or palladium compounds .

Industrial Production Methods

Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

4-(5-Iodo-2,6-dimethylpyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-(5-Iodo-2,6-dimethylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(5-Iodo-2,6-dimethylpyrimidin-4-yl)morpholine include:

  • 4-(5-Bromo-2,6-dimethylpyrimidin-4-yl)morpholine
  • 4-(5-Chloro-2,6-dimethylpyrimidin-4-yl)morpholine
  • 4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)morpholine

Uniqueness

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s binding affinity and specificity for molecular targets .

Properties

IUPAC Name

4-(5-iodo-2,6-dimethylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN3O/c1-7-9(11)10(13-8(2)12-7)14-3-5-15-6-4-14/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHPHRMYGUDLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCOCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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